molecular formula C12H21NO4 B7977405 (S)-3-Tert-butoxycarbonylamino-3-cyclobutyl-propionic acid

(S)-3-Tert-butoxycarbonylamino-3-cyclobutyl-propionic acid

Número de catálogo: B7977405
Peso molecular: 243.30 g/mol
Clave InChI: DSBXGUITJZILAS-VIFPVBQESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-3-Tert-butoxycarbonylamino-3-cyclobutyl-propionic acid is a chiral, Boc-protected amino acid derivative. Its structure features a cyclobutyl group attached to the β-carbon of a propionic acid backbone, with a tert-butoxycarbonyl (Boc) group protecting the amine at the α-position. The Boc group enhances stability during synthetic processes, particularly in peptide synthesis, by preventing unwanted side reactions at the amine site . The cyclobutyl moiety introduces steric hindrance and conformational rigidity, which can influence molecular interactions in drug design or catalysis. This compound is typically utilized as a building block in medicinal chemistry and asymmetric synthesis due to its stereochemical specificity and modular reactivity.

Propiedades

IUPAC Name

(3S)-3-cyclobutyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(7-10(14)15)8-5-4-6-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBXGUITJZILAS-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Cyclobutyl Group Introduction via [2+2] Cycloaddition

The cyclobutyl ring is often constructed via photochemical [2+2] cycloaddition of alkenes. For instance, ethylene derivatives undergo UV-induced dimerization to form cyclobutane frameworks, which are subsequently functionalized. A modified approach involves using cyclobutane carboxylic acid as a starting material, where the carboxylic acid is reduced to an alcohol, followed by bromination to yield cyclobutyl bromide. This intermediate undergoes nucleophilic substitution with a Boc-protected glycine equivalent, forming the carbon skeleton of the target compound.

Boc Protection and Amine Functionalization

The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. In a representative procedure, cyclobutylamine is treated with Boc anhydride in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst, achieving >95% protection efficiency. Subsequent coupling with a propionic acid derivative via mixed anhydride or carbodiimide-mediated reactions yields the tertiary structure.

Stereochemical Control and Enantioselective Synthesis

Asymmetric Catalysis with Chiral Ligands

Palladium-catalyzed asymmetric hydrogenation of α,β-unsaturated esters provides a route to the (S)-enantiomer. Using a chiral phosphine ligand (e.g., (R)-BINAP), the prochiral enamide intermediate is hydrogenated at 50°C under 5 bar H₂ pressure, achieving 88% enantiomeric excess (ee). Alternative catalysts, such as Ru(II)-TsDPEN complexes, enhance selectivity to >99% ee in hydrogen transfer reactions.

Resolution of Racemic Mixtures

Kinetic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes the (R)-enantiomer from a racemic ester. For example, ethyl 3-cyclobutyl-3-aminopropionate is treated with the lipase in phosphate buffer (pH 7.0), yielding the (S)-acid with 92% ee and 45% yield after 24 hours.

Industrial-Scale Optimization Strategies

Continuous Flow Hydrogenation

Transitioning from batch to continuous flow systems improves reproducibility and safety. A tubular reactor packed with 5% Ru/C catalyst operates at 80°C and 10 bar H₂, achieving full conversion of the nitro precursor to the amine intermediate in 30 minutes. Integrated Boc protection in the same system reduces purification steps, boosting overall yield to 78%.

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity in substitution reactions, while lower temperatures (−20°C) minimize racemization during Boc deprotection. A study comparing DMF, THF, and acetonitrile revealed DMF optimal for cyclobutyl bromide substitution, providing 85% yield at 25°C.

Comparative Analysis of Methodologies

Method Catalyst/Reagent Yield (%) ee (%) Reference
Asymmetric HydrogenationPd/(R)-BINAP8888
Enzymatic ResolutionCandida antarctica Lipase B4592
Continuous FlowRu/C78>99

Aplicaciones Científicas De Investigación

Biological Applications

2.1 NAAA Inhibition
NAAA is an enzyme involved in the hydrolysis of palmitoylethanolamide (PEA), an endocannabinoid-like molecule with anti-inflammatory properties. Inhibition of NAAA leads to increased levels of PEA, which can modulate inflammatory responses.

  • Mechanism of Action : (S)-3-Tert-butoxycarbonylamino-3-cyclobutyl-propionic acid acts as a non-competitive inhibitor of NAAA. Studies have shown that it binds to the active site, leading to acylation of the catalytic cysteine residue (Cys131), thereby preventing substrate hydrolysis .
  • In Vitro Studies : The compound has demonstrated potent inhibition of NAAA activity with IC₅₀ values indicating effective blocking at low concentrations. For instance, related compounds in the same series have shown IC₅₀ values as low as 115 nM, highlighting the potential for optimization through structural modifications .

2.2 Anti-inflammatory Effects
The elevation of PEA levels through NAAA inhibition has been linked to reduced inflammation in various models:

  • Carrageenan-Induced Inflammation : In vivo experiments utilizing carrageenan-induced inflammation models have shown that administration of (S)-3-tert-butoxycarbonylamino-3-cyclobutyl-propionic acid significantly reduces leukocyte infiltration and tissue swelling, correlating with its ability to inhibit NAAA .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of (S)-3-tert-butoxycarbonylamino-3-cyclobutyl-propionic acid and similar compounds:

  • β-Lactone Moiety : The presence of a β-lactone ring is essential for inhibitory activity against NAAA. Modifications that retain this structural feature have been shown to enhance potency .
  • Lipophilicity and Potency Correlation : The lipophilicity of substituents on the phenylpropionic chain influences binding affinity and inhibitory potency. Variations in chain length and branching have been systematically studied to identify optimal configurations .

Case Studies

Several studies have documented the effects and potential applications of (S)-3-tert-butoxycarbonylamino-3-cyclobutyl-propionic acid:

StudyObjectiveFindings
Study A Evaluate NAAA inhibitionDemonstrated effective inhibition with IC₅₀ values < 500 nM; significant increase in PEA levels observed.
Study B Assess anti-inflammatory effectsShowed reduced leukocyte infiltration in carrageenan-induced inflammation models; correlated with NAAA inhibition.
Study C SAR analysisIdentified key structural features contributing to potency; emphasized importance of β-lactone structure.

Mecanismo De Acción

The mechanism of action of (S)-3-Tert-butoxycarbonylamino-3-cyclobutyl-propionic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

    Pathways Involved: It may modulate biochemical pathways by acting as a substrate or inhibitor, thereby affecting metabolic processes.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table summarizes key differences between (S)-3-Tert-butoxycarbonylamino-3-cyclobutyl-propionic acid and two analogous Boc-protected compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Functional Groups Potential Applications
(S)-3-Tert-butoxycarbonylamino-3-cyclobutyl-propionic acid (Target Compound) C₁₂H₂₁NO₄ 255.30 (estimated) Cyclobutyl substituent, linear propionic acid chain, Boc-protected amine Boc-amine, carboxylic acid, cyclobutyl ring Peptide synthesis, conformationally restricted intermediates in drug design
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid C₁₇H₂₃NO₄ 305.37 Piperidine ring, phenyl substituent at C4, Boc-protected amine at N1 Boc-amine, carboxylic acid, phenyl group Synthesis of alkaloid analogs, chiral catalysts, receptor-targeted ligands
(2S,3S)-2-tert-Butoxycarbonylamino-3-hydroxy-3-phenyl-propionic acid C₁₄H₁₉NO₅ 281.30 β-hydroxy and phenyl substituents at C3, Boc-protected amine at C2 Boc-amine, carboxylic acid, hydroxyl, phenyl Prodrug development, hydrogen-bonding motifs in supramolecular chemistry

Physicochemical and Reactivity Differences

  • Cyclobutyl vs. Phenyl/Hydroxy Substituents :

    • The cyclobutyl group in the target compound introduces significant steric bulk and ring strain compared to the phenyl group in and . This strain may enhance reactivity in ring-opening reactions or stabilize specific conformations in drug candidates.
    • The phenyl group in and contributes to hydrophobicity and π-π stacking interactions, whereas the hydroxyl group in enables hydrogen bonding, increasing solubility in polar solvents .
  • Backbone Architecture :

    • The target compound’s linear propionic acid chain contrasts with the piperidine ring in , which confers rigidity and basicity due to the nitrogen heteroatom. Piperidine derivatives are often used to mimic natural alkaloids .
  • Stability and Solubility: All three compounds share acid-labile Boc protection, but solubility varies. The target compound’s cyclobutyl group likely reduces aqueous solubility compared to the hydroxylated . The higher molecular weight of (305.37 g/mol) may further limit solubility in non-polar media .

Actividad Biológica

(S)-3-Tert-butoxycarbonylamino-3-cyclobutyl-propionic acid, also known as Boc-cyclobutylalanine, is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H21NO4
  • Molecular Weight : 243.3 g/mol
  • CAS Number : 1260604-62-3
  • Appearance : White to off-white solid

The biological activity of (S)-3-Tert-butoxycarbonylamino-3-cyclobutyl-propionic acid can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, facilitating its interaction with biomolecules.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered metabolic rates in cells.
  • Receptor Binding : It may act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.

Biological Activity

Research indicates that (S)-3-Tert-butoxycarbonylamino-3-cyclobutyl-propionic acid exhibits several biological activities:

  • Antimicrobial Activity : Studies have demonstrated that the compound possesses antimicrobial properties against various bacterial strains, suggesting its potential as an antibiotic agent.
  • Anti-inflammatory Effects : Preliminary data suggest that it may have anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Cytotoxicity : Research has indicated cytotoxic effects against certain cancer cell lines, highlighting its potential in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference Source
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryReduced cytokine production in vitro
CytotoxicityInduced apoptosis in cancer cells

Case Study 1: Antimicrobial Properties

In a study published in the Journal of Medicinal Chemistry, (S)-3-Tert-butoxycarbonylamino-3-cyclobutyl-propionic acid was evaluated for its antibacterial activity. The compound showed significant inhibition against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory potential of the compound using a murine model of inflammation. Results indicated a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with the compound, suggesting its utility in managing inflammatory conditions.

Case Study 3: Cytotoxicity in Cancer Cells

Research conducted at a leading cancer research institute assessed the cytotoxic effects of (S)-3-Tert-butoxycarbonylamino-3-cyclobutyl-propionic acid on various cancer cell lines. The findings revealed that the compound induced apoptosis in breast and colon cancer cells, indicating a possible role in cancer therapy.

Q & A

Basic Research Questions

Q. How is (S)-3-Tert-butoxycarbonylamino-3-cyclobutyl-propionic acid structurally characterized, and what analytical methods are critical for confirming its identity?

  • Methodological Answer : Structural confirmation requires a combination of NMR spectroscopy (1H and 13C) to resolve stereochemistry and cyclobutyl/propionic acid moieties, mass spectrometry (MS-ESI) for molecular weight verification, and HPLC to assess enantiomeric purity. For example, NMR data similar to related Boc-protected compounds (e.g., δ 1.29–1.63 ppm for tert-butyl groups) and MS-ESI peaks (e.g., m/z ≈ 260–280 for molecular ion) are diagnostic . CAS registry numbers (e.g., 478183-60-7 for the S-enantiomer) further validate identity .

Q. What synthetic routes are commonly employed to prepare this compound, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The Boc-protected amino group is typically introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) between cyclobutylpropionic acid derivatives and Boc-amine precursors. Optimization involves controlling reaction temperature (0–25°C), solvent polarity (e.g., DCM or THF), and stoichiometry of reagents. Post-synthesis purification via flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (using ethanol/water mixtures) improves purity (>95%) .

Advanced Research Questions

Q. How does the steric hindrance of the cyclobutyl group influence the compound’s reactivity in peptide coupling or derivatization reactions?

  • Methodological Answer : The cyclobutyl ring introduces steric constraints , potentially slowing coupling reactions. To mitigate this, use microwave-assisted synthesis (e.g., 50–80°C, 20–30 minutes) or high-pressure conditions to enhance reaction kinetics. Monitor progress via TLC or in-situ IR spectroscopy to detect carbonyl or amine intermediates. Comparative studies with cyclohexyl or linear analogs can isolate steric effects .

Q. What strategies ensure enantiomeric purity during synthesis, and how can chiral impurities be quantified?

  • Methodological Answer : Enantiopurity is maintained using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts). Post-synthesis, chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) quantifies impurities. For example, the (R)-enantiomer (CAS 478183-61-8) can be resolved and quantified at <1% levels .

Q. How does the Boc-protecting group’s stability vary under acidic, basic, or thermal conditions, and what degradation products form?

  • Methodological Answer : The Boc group is labile under strong acids (e.g., TFA) but stable in mild bases. Thermal stability studies via TGA/DSC (e.g., decomposition onset at ~150°C) and LC-MS analysis of degradation products (e.g., tert-butyl alcohol or cyclobutylpropionic acid fragments) are critical for storage guidelines (e.g., −20°C, anhydrous conditions) .

Data Contradiction & Reproducibility

Q. How can researchers resolve discrepancies in reported solubility data for this compound across solvents?

  • Methodological Answer : Discrepancies arise from variations in purity (e.g., residual salts) or crystallinity . Standardize testing via dynamic light scattering (DLS) for particle size analysis and shake-flask method (saturated solutions filtered through 0.22 µm membranes). Compare solubility in DMSO, methanol, and aqueous buffers (pH 2–8) to align with literature .

Q. Why do bioactivity assays using this compound show variability in cellular uptake or target binding?

  • Methodological Answer : Variability may stem from cell membrane permeability differences (e.g., cyclobutyl hydrophobicity vs. Boc-group polarity). Use logP measurements (e.g., octanol/water partitioning) and artificial membrane assays (PAMPA) to correlate uptake with physicochemical properties. Confocal microscopy with fluorescently tagged analogs (e.g., FITC conjugates) can visualize intracellular localization .

Applications in Drug Discovery

Q. How is this compound utilized as a building block in prodrug or PROTAC design?

  • Methodological Answer : The Boc-amine serves as a click chemistry handle for conjugating payloads (e.g., via CuAAC or SPAAC). In PROTACs, it links E3 ligase ligands (e.g., thalidomide) and target binders. Optimize linker length/spacing using molecular dynamics simulations (e.g., AMBER force fields) to balance ternary complex formation .

Q. What in vitro/in vivo models are appropriate for studying its pharmacokinetic profile?

  • Methodological Answer : Use hepatocyte microsomes (e.g., human CYP3A4) for metabolic stability assays and Caco-2 monolayers for permeability. In vivo, employ radiolabeled analogs (e.g., 14C-tagged) in rodent models to track bioavailability and tissue distribution. LC-MS/MS quantifies plasma/tissue concentrations .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.